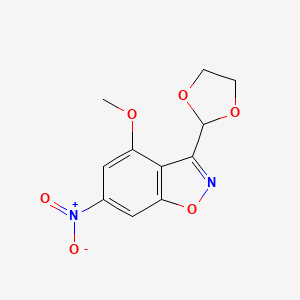![molecular formula C24H28ClNO3 B5917114 3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one CAS No. 431074-73-6](/img/structure/B5917114.png)
3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one
Vue d'ensemble
Description
3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It is a member of the arylacetic acid family of NSAIDs and is one of the most commonly prescribed drugs in the world.
Mécanisme D'action
3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation, pain, and fever. By blocking the activity of COX, 3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one reduces the production of prostaglandins, which in turn reduces inflammation, pain, and fever. 3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one also inhibits the activity of lipoxygenase, an enzyme that is involved in the production of leukotrienes, which are also involved in inflammation.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one has a number of biochemical and physiological effects, including reducing inflammation, pain, and fever. It also has antiplatelet effects, which can reduce the risk of blood clots and stroke. 3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one has been shown to have a number of other effects, including reducing the production of cytokines and chemokines, which are involved in inflammation, and modulating the activity of immune cells, such as T cells and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one has a number of advantages and limitations for lab experiments. Its anti-inflammatory and analgesic properties make it a useful tool for studying inflammation and pain in animal models. However, its effects can be variable depending on the species and strain of animal used, and the dose and route of administration. 3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one can also have unwanted side effects, such as gastrointestinal bleeding and renal toxicity, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on 3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one. One area of interest is its potential use in the treatment of cancer. 3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. 3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one has been shown to have neuroprotective effects in animal models and may have potential as a treatment for these conditions. Other areas of future research include the development of new formulations of 3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one that can improve its efficacy and reduce its side effects, and the investigation of its effects on the microbiome and gut-brain axis.
Méthodes De Synthèse
3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one can be synthesized using a variety of methods, including the reaction of 2-chlorobenzoic acid with 2-aminoethanol, followed by the reaction of the resulting product with isobutyl chloroformate and sodium hydroxide. Another method involves the reaction of 2-chlorobenzoic acid with N,N-diisobutyl-2-aminoethanol, followed by the reaction of the resulting product with sodium hydroxide and 7-hydroxy-4H-chromen-4-one. The synthesis of 3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one is a multistep process that requires careful control of reaction conditions and purification steps to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is commonly used to treat a variety of conditions, including osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, menstrual cramps, and postoperative pain. 3-(2-chlorophenyl)-8-[(diisobutylamino)methyl]-7-hydroxy-4H-chromen-4-one has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. Its therapeutic efficacy has been demonstrated in a number of clinical trials, and it is considered to be a safe and effective treatment for many conditions.
Propriétés
IUPAC Name |
8-[[bis(2-methylpropyl)amino]methyl]-3-(2-chlorophenyl)-7-hydroxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClNO3/c1-15(2)11-26(12-16(3)4)13-19-22(27)10-9-18-23(28)20(14-29-24(18)19)17-7-5-6-8-21(17)25/h5-10,14-16,27H,11-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNVJFQXZQLLBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3Cl)O)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401125398 | |
| Record name | 8-[[Bis(2-methylpropyl)amino]methyl]-3-(2-chlorophenyl)-7-hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401125398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[[Bis(2-methylpropyl)amino]methyl]-3-(2-chlorophenyl)-7-hydroxy-4H-1-benzopyran-4-one | |
CAS RN |
431074-73-6 | |
| Record name | 8-[[Bis(2-methylpropyl)amino]methyl]-3-(2-chlorophenyl)-7-hydroxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=431074-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-[[Bis(2-methylpropyl)amino]methyl]-3-(2-chlorophenyl)-7-hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401125398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl]thio}acetate](/img/structure/B5917033.png)

![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B5917047.png)
![4-methyl-N'-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)benzenesulfonohydrazide](/img/structure/B5917048.png)

![6-methyl-1-{[3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5917054.png)
acetate](/img/structure/B5917064.png)

![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine](/img/structure/B5917087.png)



![3-(3-chlorophenyl)-7-hydroxy-8-[(4-methyl-1-piperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5917102.png)
![8-[(dibutylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5917106.png)